

2-Methyl-3-hexyne structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-3-hexyne

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An In-depth Technical Guide to 2-Methyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and reactivity of **2-Methyl-3-hexyne**.

Structural Formula and Chemical Information

2-Methyl-3-hexyne is an internal alkyne with the molecular formula C₇H₁₂.[1][2][3][4] Its structure features a six-carbon chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon.[5]

IUPAC Name: 2-Methylhex-3-yne Synonyms: Ethylisopropylacetylene[2] CAS Number: 36566-80-0[2]

The canonical SMILES representation of the molecule is CCC#CC(C)C.[3][6]

Physicochemical Properties

The key physical and chemical properties of **2-Methyl-3-hexyne** are summarized in the table below.



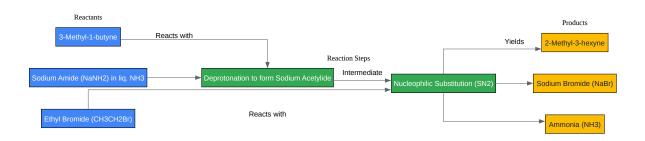
Property	Value	Reference
Molecular Formula	C7H12	[1][2][3][4]
Molecular Weight	96.17 g/mol	[1][2][4]
Density	0.7204 - 0.752 g/cm ³	[1][7]
Boiling Point	95.2 - 97.1 °C at 760 mmHg	[1][7]
Melting Point	-117 to -116.6 °C	[1][6][7]
Water Solubility	173.1 mg/L at 25 °C	[1][7]
Refractive Index	1.4094 - 1.421	[1][7]
Vapor Pressure	48.4 mmHg at 25 °C	[7]
LogP	2.05580	[7]

Synthesis and Reactivity

One common approach to synthesizing internal alkynes like **2-Methyl-3-hexyne** involves the alkylation of a smaller terminal alkyne. A plausible synthetic route is the reaction of the sodium salt of an appropriate terminal alkyne with an alkyl halide.

A logical workflow for a potential synthesis is outlined below:





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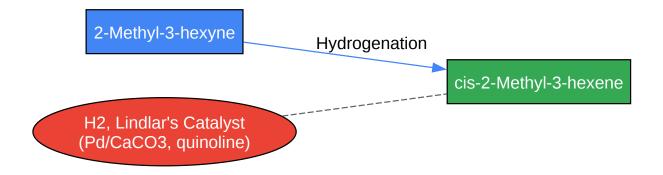
Caption: Synthetic workflow for **2-Methyl-3-hexyne**.

2-Methyl-3-hexyne undergoes typical reactions of internal alkynes. A key reaction is its partial hydrogenation to form the corresponding cis-alkene.

Partial Hydrogenation to cis-2-Methyl-3-hexene

The hydrogenation of **2-Methyl-3-hexyne** over a poisoned catalyst, such as Lindlar's catalyst, stereoselectively yields cis-2-Methyl-3-hexene.[8]

A diagram illustrating this reaction pathway is provided below:





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Caption: Reaction pathway for the hydrogenation of **2-Methyl-3-hexyne**.

Experimental Protocols

This protocol is adapted from the general procedure for the partial hydrogenation of alkynes.[8]

Reagents:

- **2-Methyl-3-hexyne** (1.0 eq)
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)
- Hexane (solvent)
- Hydrogen gas

Apparatus:

- Hydrogenation flask (e.g., Parr apparatus)
- Magnetic stirrer
- Hydrogen balloon or cylinder

Procedure:

- In a hydrogenation flask, dissolve **2-Methyl-3-hexyne** in hexane.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]
- Seal the flask and purge with hydrogen gas.
- Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a regulated supply).
- Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting alkyne.



- Upon completion, filter the reaction mixture to remove the catalyst.
- Remove the solvent by distillation to yield the crude product.
- The crude product can be purified by fractional distillation to isolate cis-2-Methyl-3-hexene.

While specific spectra for **2-Methyl-3-hexyne** are not readily available in the searched literature, the following outlines the general experimental procedures for obtaining NMR and IR spectra for a compound of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of purified **2-Methyl-3-hexyne** in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
 Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
- Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the isopropyl proton.
- Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the sphybridized carbons of the alkyne bond, as well as the sp³-hybridized carbons of the alkyl groups.

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample of **2-Methyl-3-hexyne** can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
- Expected Absorptions: A characteristic, though potentially weak, absorption for the C≡C triple bond of an internal alkyne is expected in the region of 2100-2260 cm⁻¹.[9][10] Due to the relatively symmetric nature of the substitution around the triple bond, this peak may be weak



or absent.[9] Strong absorptions corresponding to C-H stretching of the alkyl groups will be observed around 2850-3000 cm⁻¹.

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- To cite this document: BenchChem. [2-Methyl-3-hexyne structural formula and properties].
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